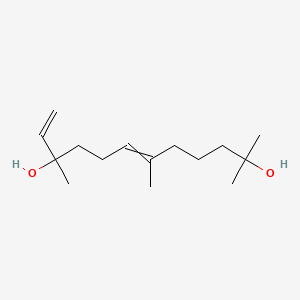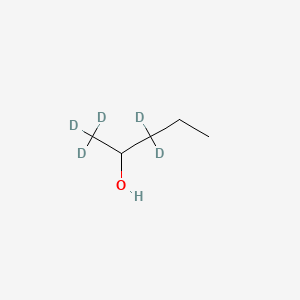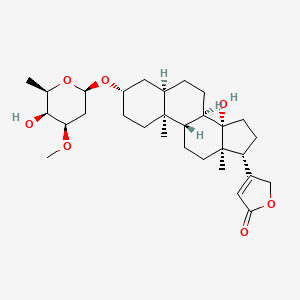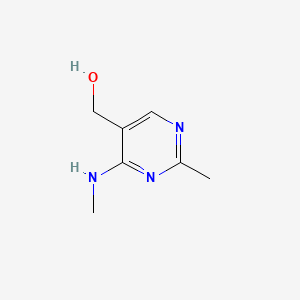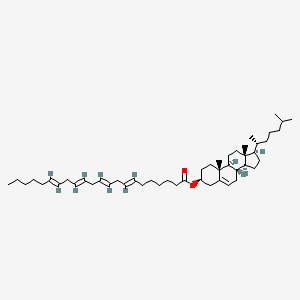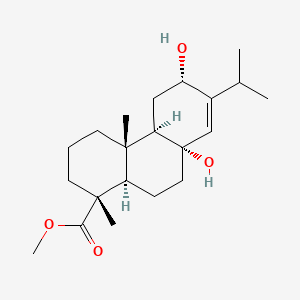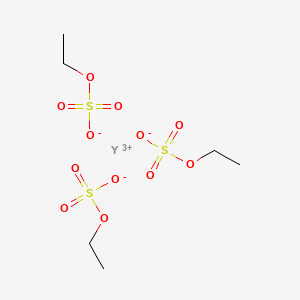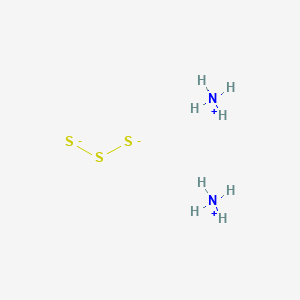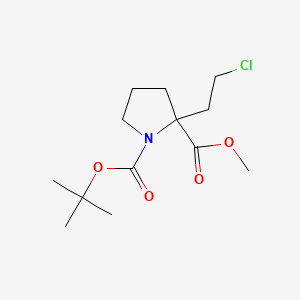
1-tert-ブチル 2-メチル 2-(2-クロロエチル)ピロリジン-1,2-ジカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and chloroethyl groups
科学的研究の応用
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate”, it is classified as Acute Tox. 4 Oral according to the GHS classification, indicating that it may be harmful if swallowed .
準備方法
The synthesis of 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and chloroethyl groups are introduced through substitution reactions. For instance, tert-butyl and methyl groups can be added via alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Esterification: The final step involves esterification to form the dicarboxylate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
作用機序
The mechanism of action of 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloroethyl group can participate in alkylation reactions, potentially leading to the formation of covalent bonds with biological macromolecules, which can alter their function and activity.
類似化合物との比較
1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate: Lacks the chloroethyl group, which may result in different reactivity and applications.
1-Benzyl 2-methylpyrrolidine-1,2-dicarboxylate: Contains a benzyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
1-Tert-butyl 2-methyl 2-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate:
The unique combination of substituents in 1-tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate imparts specific chemical and physical properties that distinguish it from these similar compounds, making it valuable for targeted research and industrial applications.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKJDNGNGLEAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)
